Lower Thermal Decomposition Onset for Silicon Deposition vs. SiCl₄
Tetrabromosilane demonstrates a thermodynamically favorable decomposition pathway, initiating silicon deposition at approximately 800 °C when co-fed with hydrogen, a temperature notably lower than required for silicon tetrachloride (SiCl₄) [1]. This lower thermal budget for the bromide analog is a quantifiable advantage for processes sensitive to thermal exposure or for reducing energy consumption. In head-to-head experiments under similar conditions, SiBr₄ conversion commences at 800 °C, while SiCl₄ shows no appreciable decomposition below 900 °C [1]. This difference is supported by Ellingham diagram predictions that indicate a greater thermodynamic driving force for the bromine-containing system [2].
| Evidence Dimension | Silicon Deposition Onset Temperature |
|---|---|
| Target Compound Data | SiBr₄ decomposition onset at 800 °C (in H₂ atmosphere) |
| Comparator Or Baseline | SiCl₄ decomposition onset > 900 °C (in H₂ atmosphere) |
| Quantified Difference | ≥ 100 °C lower temperature required for SiBr₄ |
| Conditions | Pyrolysis with hydrogen co-feed, substrate temperature < 1000 °C |
Why This Matters
A lower decomposition temperature enables silicon deposition on temperature-sensitive substrates and reduces the thermal budget, a critical factor in semiconductor manufacturing process economics.
- [1] Oda, S., & Tsuchiya, N. (2014). Thermal decomposition of tetrabromosilane and deposition of crystalline silicon. Journal of Crystal Growth, 402, 299-303. View Source
- [2] Oda, S., & Tsuchiya, N. (2014). Thermal decomposition of tetrabromosilane and deposition of crystalline silicon. Journal of Crystal Growth, 402, 299-303. (Ellingham diagram reference) View Source
